
Coumarin-PEG8-tetrazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Coumarin-PEG8-tetrazine is a multifunctional compound that combines the properties of coumarin, polyethylene glycol (PEG) chains, and tetrazine groups. Coumarin is a naturally occurring compound known for its fluorescence properties, while PEG chains enhance solubility and biocompatibility. Tetrazine groups are known for their ability to undergo inverse electron demand Diels-Alder (iEDDA) reactions with trans-cyclooctene (TCO) groups, making this compound highly valuable in bioorthogonal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Coumarin-PEG8-tetrazine typically involves the following steps:
Synthesis of Coumarin Derivative: Coumarin derivatives can be synthesized using various methods such as the Pechmann condensation, Knoevenagel condensation, and Perkin reaction.
Attachment of PEG Chains: Polyethylene glycol chains are attached to the coumarin derivative through esterification or etherification reactions.
Introduction of Tetrazine Group: The tetrazine group is introduced through a reaction with hydrazine derivatives.
Industrial Production Methods
Industrial production of this compound involves scaling up the synthetic routes mentioned above. The process typically includes:
Batch or Continuous Flow Reactors: These reactors are used to carry out the condensation and esterification reactions under controlled conditions.
Purification: The product is purified using techniques such as column chromatography, recrystallization, or distillation to obtain high purity.
Chemical Reactions Analysis
Types of Reactions
Coumarin-PEG8-tetrazine undergoes various types of chemical reactions, including:
Inverse Electron Demand Diels-Alder (iEDDA) Reaction: This reaction occurs between the tetrazine group and TCO-containing molecules, forming stable adducts.
Fluorescence Quenching: The fluorescence properties of coumarin can be modulated by the presence of tetrazine, which acts as a quencher.
Common Reagents and Conditions
iEDDA Reaction: Common reagents include TCO-containing molecules, and the reaction is typically carried out in aqueous or organic solvents at room temperature.
Fluorescence Quenching: The reaction conditions depend on the specific application and can vary from in vitro to in vivo environments.
Major Products Formed
iEDDA Reaction Products: The major products are stable adducts formed between the tetrazine group and TCO-containing molecules.
Fluorescence Quenching Products: The products depend on the specific application and can include various fluorescently labeled biomolecules.
Scientific Research Applications
Coumarin-PEG8-tetrazine has a wide range of scientific research applications, including:
Fluorescent Labeling: Used in bioimaging to label biomolecules with high specificity and minimal perturbation.
Drug Delivery: Employed in the development of prodrugs that can be activated through bioorthogonal reactions.
Material Science: Utilized in the synthesis of functional materials with unique optical properties.
Chemical Biology: Applied in studying biological processes through fluorescence-based assays.
Mechanism of Action
The mechanism of action of Coumarin-PEG8-tetrazine involves:
Fluorescence: Coumarin exhibits fluorescence upon excitation with ultraviolet light, which can be modulated by the presence of tetrazine.
iEDDA Reaction: The tetrazine group undergoes a rapid and selective reaction with TCO-containing molecules, forming stable adducts.
Bioorthogonal Chemistry: The compound can be used to label biomolecules in living systems without interfering with native biological processes.
Comparison with Similar Compounds
Similar Compounds
Coumarin-Tetrazine: Similar to Coumarin-PEG8-tetrazine but lacks the PEG chains, resulting in lower solubility and biocompatibility.
PEG-Tetrazine: Contains PEG chains and tetrazine groups but lacks the fluorescent properties of coumarin.
Coumarin-PEG: Contains coumarin and PEG chains but lacks the tetrazine group, limiting its use in bioorthogonal chemistry.
Uniqueness
This compound is unique due to its combination of fluorescence, solubility, biocompatibility, and ability to undergo iEDDA reactions. This makes it highly valuable in various scientific research applications, particularly in bioorthogonal chemistry and fluorescent labeling .
Properties
Molecular Formula |
C43H61N7O12 |
|---|---|
Molecular Weight |
868.0 g/mol |
IUPAC Name |
7-(diethylamino)-N-[2-[2-[2-[2-[2-[2-[2-[2-[3-[[4-(6-methyl-1,2,4,5-tetrazin-3-yl)phenyl]methylamino]-3-oxopropoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl]-2-oxochromene-3-carboxamide |
InChI |
InChI=1S/C43H61N7O12/c1-4-50(5-2)37-11-10-36-30-38(43(53)62-39(36)31-37)42(52)44-13-15-55-17-19-57-21-23-59-25-27-61-29-28-60-26-24-58-22-20-56-18-16-54-14-12-40(51)45-32-34-6-8-35(9-7-34)41-48-46-33(3)47-49-41/h6-11,30-31H,4-5,12-29,32H2,1-3H3,(H,44,52)(H,45,51) |
InChI Key |
YSPJLSFTXOOXIG-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=CC2=C(C=C1)C=C(C(=O)O2)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCC3=CC=C(C=C3)C4=NN=C(N=N4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


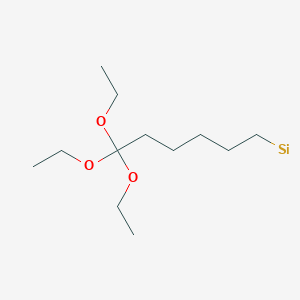
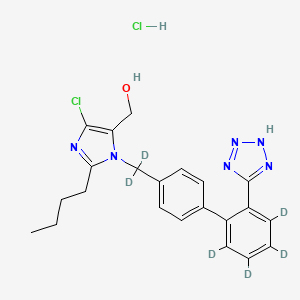
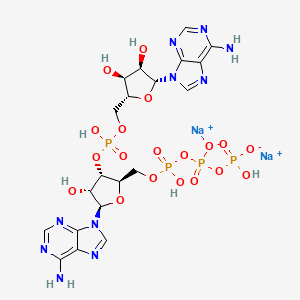
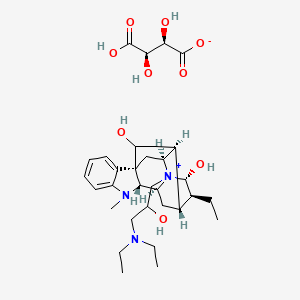
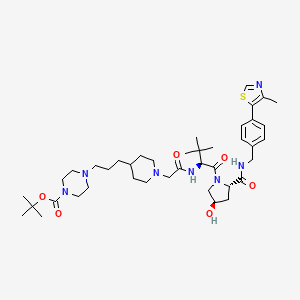
![Potassium;2-[3-[(2,3-dichlorophenyl)methyl]-6-methoxy-4-oxoquinolin-1-yl]acetate](/img/structure/B12365952.png)

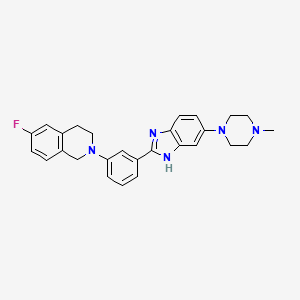
![3-(4-Bromophenyl)-7-[4-[2-(dimethylamino)ethyl-methylamino]butoxy]chromen-4-one](/img/structure/B12365963.png)
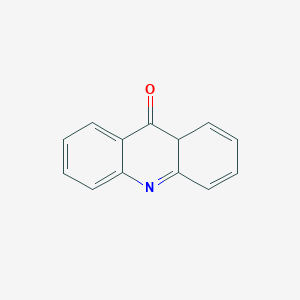

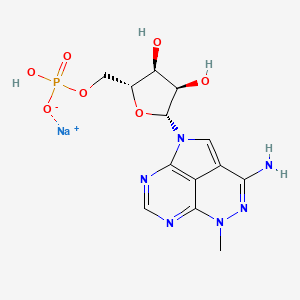
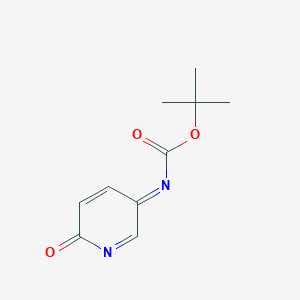
![4a,7a-dihydro-1H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B12365990.png)
